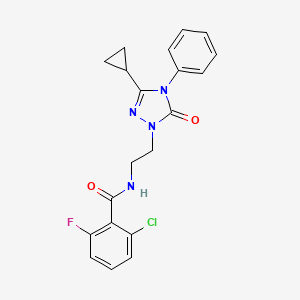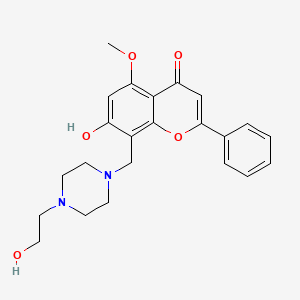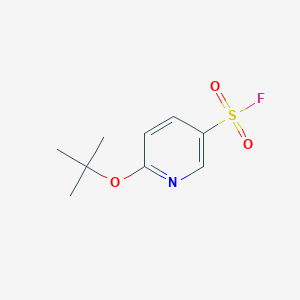![molecular formula C26H20ClFN2O3 B2527412 N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895652-74-1](/img/structure/B2527412.png)
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a novel anilidoquinoline derivative. Anilidoquinoline derivatives have been studied for their potential therapeutic effects in various diseases. For instance, a related compound, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has been synthesized and evaluated for its efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects in vitro and in vivo .
Synthesis Analysis
The synthesis of anilidoquinoline derivatives typically involves the reaction of quinoline-based compounds with suitable aromatic amines. Although the specific synthesis of N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is not detailed in the provided papers, a related synthesis approach is described for unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines. This process includes reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with reactive aromatic amines . It is likely that a similar method could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of anilidoquinoline derivatives is typically confirmed using spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry. These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound . The molecular structure of N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide would likely show characteristic peaks corresponding to its anilidoquinoline core, the chlorophenyl group, and the fluorobenzoyl moiety.
Chemical Reactions Analysis
The reactivity of anilidoquinoline derivatives can be influenced by the structural effects of substituents on the quinoline ring. The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity towards various reagents and conditions. Although the specific chemical reactions of N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide are not discussed in the provided papers, the study of related compounds suggests that structural modifications can play a significant role in determining their chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of anilidoquinoline derivatives, such as solubility, melting point, and stability, are essential for their potential application as therapeutic agents. These properties are often determined experimentally and can be influenced by the molecular structure of the compound. For example, the introduction of halogen atoms like chlorine and fluorine may affect the lipophilicity and, consequently, the pharmacokinetic profile of the compound. While the provided papers do not detail the physical and chemical properties of N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, such properties would be crucial for its development as a drug candidate .
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Applications
Research has shown that derivatives of the mentioned compound exhibit significant antimicrobial and anticancer activities. For instance, a study on 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives demonstrated notable antimicrobial activity against various pathogens, comparable to standard drugs such as ciprofloxacin and fluconazole. Additionally, some compounds exhibited good anticancer activity, although they were less active than standard drugs like 5-fluorouracil and tomudex. Molecular docking studies indicated that these compounds could serve as leads for rational drug designing, particularly for anticancer molecules (Mehta et al., 2019).
Photovoltaic Efficiency and Ligand-Protein Interactions
Another study focused on the synthesis of benzothiazolinone acetamide analogs, including the discussed compound. These studies not only analyzed vibrational spectra and electronic properties but also investigated photochemical and thermochemical modeling to assess their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The findings revealed good light harvesting efficiency and free energy of electron injection, suggesting their applicability in photovoltaic cells. Furthermore, the non-linear optical activity of these compounds was evaluated, revealing significant second-order hyperpolarizability values. Molecular docking with Cyclooxygenase 1 (COX1) suggested that some derivatives had the best binding affinity, indicating potential for therapeutic applications (Mary et al., 2020).
Neuroprotective Efficacy
A novel anilidoquinoline derivative related to the compound demonstrated significant antiviral and antiapoptotic effects, offering therapeutic efficacy in treating Japanese encephalitis. This compound showed a significant decrease in viral load and increased survival in infected mice models, underscoring its potential for therapeutic use in viral encephalitis treatments (Ghosh et al., 2008).
Antimicrobial Agents
Quinazolines, including structures related to N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, have been synthesized and characterized for their potential as antimicrobial agents. This research has led to the development of compounds with significant antibacterial and antifungal activities, which could be crucial in the development of new treatments for infectious diseases (Desai et al., 2007).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O3/c1-2-16-3-12-23-21(13-16)26(33)22(25(32)17-4-8-19(28)9-5-17)14-30(23)15-24(31)29-20-10-6-18(27)7-11-20/h3-14H,2,15H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKDSAWWIJVYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid](/img/structure/B2527334.png)

![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide](/img/no-structure.png)
![N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2527338.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide](/img/structure/B2527340.png)
![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2527341.png)
![2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B2527342.png)

![1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2527349.png)
![1-(2,4-Dimethylphenyl)-5-(2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2527350.png)

